2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H17Cl2FN2O3S and its molecular weight is 479.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,5-Dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of dichlorophenyl and fluorophenyl groups along with a tetrahydroquinoline moiety. Its molecular formula is C17H17Cl2FN2O2S with a molecular weight of approximately 403.3 g/mol .
Research indicates that compounds similar to this compound exhibit various biological activities:
- Cholinesterase Inhibition : A study demonstrated that related compounds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative disorders . The inhibition was measured using Ellman's spectrophotometric method, revealing IC50 values comparable to established inhibitors like tacrine.
- Antitumor Activity : The introduction of electron-withdrawing groups such as fluorine on the sulfonamide moiety has been associated with enhanced antitumor activity. Compounds with similar structures have shown improved efficacy against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Cholinesterase Inhibition
In a study examining derivatives of tetrahydroacridine, compounds similar to the target molecule exhibited potent inhibition against both AChE and BChE. The most active derivative showed an IC50 value close to that of tacrine, suggesting potential for treating Alzheimer's disease .
Case Study 2: Antitumor Efficacy
A series of related compounds were tested for their ability to inhibit the proliferation of various cancer cell lines including HepG2 and DLD. The results indicated that modifications on the benzamide scaffold significantly enhanced cytotoxicity. The most promising compound demonstrated an IC50 value in the low micromolar range .
Properties
IUPAC Name |
2,5-dichloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O3S/c23-15-4-10-20(24)19(12-15)22(28)26-17-7-3-14-2-1-11-27(21(14)13-17)31(29,30)18-8-5-16(25)6-9-18/h3-10,12-13H,1-2,11H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYBUJZAEJFDFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.